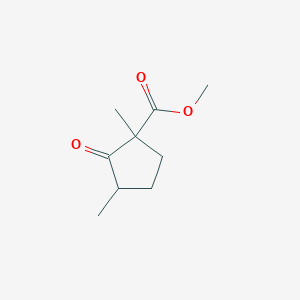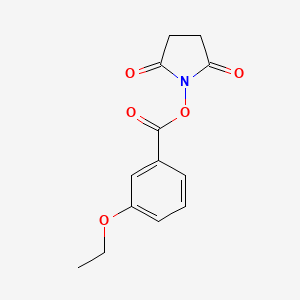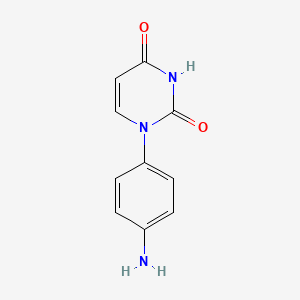![molecular formula C18H19ClN4 B8007150 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine](/img/structure/B8007150.png)
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine” is known as methyltrichlorosilane. It is an organosilicon compound with the chemical formula CH₃SiCl₃. This compound is a colorless liquid with a sharp odor similar to hydrochloric acid. Methyltrichlorosilane is primarily used as a precursor for forming various cross-linked siloxane polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyltrichlorosilane is produced through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at a temperature of at least 250°C. The reaction can be represented as follows: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ] While this reaction is standard in industrial silicone production, it is inefficient with respect to methyltrichlorosilane. To increase the yield of methyltrichlorosilane, the amount of metal catalyst is reduced .
Industrial Production Methods: The industrial production of methyltrichlorosilane follows the same synthetic route but is optimized for large-scale production. The process involves the continuous feeding of chloromethane and silicon into a reactor with a copper catalyst, maintaining the reaction temperature and pressure to maximize yield .
Types of Reactions:
-
Hydrolysis: Methyltrichlorosilane undergoes hydrolysis to form silanol and hydrochloric acid: [ \text{CH}_3\text{SiCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 3 \text{HCl} ] The silanol is unstable and condenses to form a polymer network: [ \text{CH}_3\text{Si(OH)}_3 \rightarrow \text{CH}3\text{SiO}{1.5} + 1.5 \text{H}_2\text{O} ]
-
Alcoholysis: Reaction with alcohols to form alkoxysilanes. For example, methanol converts it to trimethoxymethylsilane: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3)_3 + 3 \text{HCl} ]
-
Reduction: Reduction with alkali metals forms a highly crosslinked material called polymethylsilyne: [ n \text{CH}_3\text{SiCl}_3 + 3n \text{Na} \rightarrow [\text{CH}_3\text{Si}]_n + 3n \text{NaCl} ]
Common Reagents and Conditions:
Hydrolysis: Water
Alcoholysis: Alcohols (e.g., methanol)
Reduction: Alkali metals (e.g., sodium)
Major Products:
Hydrolysis: Silanol and hydrochloric acid
Alcoholysis: Alkoxysilanes and hydrochloric acid
Reduction: Polymethylsilyne and sodium chloride
Wissenschaftliche Forschungsanwendungen
Methyltrichlorosilane has various applications in scientific research:
Chemistry: Used as a precursor for synthesizing siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of silicone resins, adhesives, and sealants.
Wirkmechanismus
Methyltrichlorosilane exerts its effects primarily through its reactivity with water and alcohols, leading to the formation of silanol and alkoxysilanes. These reactions are crucial for the formation of cross-linked siloxane polymers, which are used in various applications. The molecular targets include hydroxyl groups on surfaces, which react with methyltrichlorosilane to form stable bonds .
Vergleich Mit ähnlichen Verbindungen
- Dimethyldichlorosilane (CH₃)₂SiCl₂
- Trimethylchlorosilane (CH₃)₃SiCl
Comparison:
- Methyltrichlorosilane vs. Dimethyldichlorosilane: Methyltrichlorosilane has three chlorine atoms and one methyl group, making it more reactive in hydrolysis and alcoholysis reactions compared to dimethyldichlorosilane, which has two chlorine atoms and two methyl groups.
- Methyltrichlorosilane vs. Trimethylchlorosilane: Methyltrichlorosilane is more reactive due to the presence of three chlorine atoms, whereas trimethylchlorosilane has only one chlorine atom and three methyl groups, making it less reactive .
Methyltrichlorosilane’s unique reactivity and ability to form cross-linked polymers make it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJGQVFWEPNYSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C3C2=CC=CN3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CN=C3C2=CC=CN3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl bicyclo[6.1.0]nonane-9-carboxylate](/img/structure/B8007080.png)
![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8007084.png)


![(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B8007114.png)



![1-Ethylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8007146.png)



